molecular formula C20H12ClIN2O2 B4989213 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide

カタログ番号 B4989213
分子量: 474.7 g/mol
InChIキー: SCUKEHRINLTKNO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide, also known as MLN8237, is a small-molecule inhibitor of Aurora A kinase. Aurora A kinase is a protein kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8237 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.

作用機序

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide inhibits Aurora A kinase, which is a key regulator of mitosis. Aurora A kinase plays a crucial role in the formation and function of the mitotic spindle, which is essential for proper chromosome segregation during cell division. Inhibition of Aurora A kinase by this compound disrupts the formation and function of the mitotic spindle, leading to mitotic defects and cell cycle arrest.
Biochemical and Physiological Effects
In addition to its effects on cell division, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of several other kinases, including JAK2, FLT3, and RET. This compound has also been shown to induce apoptosis in cancer cells.

実験室実験の利点と制限

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer, making it a well-characterized compound. However, this compound also has some limitations. It is a relatively specific inhibitor of Aurora A kinase, which may limit its effectiveness against cancers that do not overexpress Aurora A kinase. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide. One direction is to investigate its potential for combination therapy with other cancer drugs. Another direction is to study its effects on cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. Finally, the safety and efficacy of this compound in clinical trials need to be evaluated to determine its potential as a cancer treatment.

合成法

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 2-amino-5-chlorobenzonitrile to form 4-chloro-3-nitrobenzamide. This is then reacted with 2-iodobenzoic acid to form this compound. The synthesis of this compound has been described in several scientific publications.

科学的研究の応用

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has been extensively studied in preclinical models of cancer and has shown promising results. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing mitotic defects and cell cycle arrest. In vivo studies have shown that this compound inhibits tumor growth and prolongs survival in mouse models of cancer.

特性

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClIN2O2/c21-15-10-9-12(23-19(25)13-5-1-2-6-16(13)22)11-14(15)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUKEHRINLTKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。